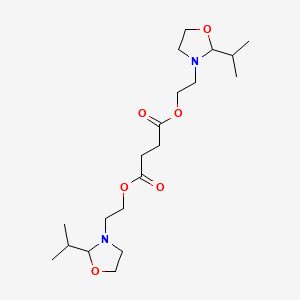

Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate: is an organic compound with the molecular formula C20H36N2O6 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-(2-isopropyloxazolidin-3-yl)ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-isopropyloxazolidin-3-yl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Oxazolidinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted oxazolidinone derivatives.

Scientific Research Applications

Chemistry: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for drug discovery .

Medicine: The compound’s derivatives are explored for their therapeutic potential. They may serve as lead compounds in the development of new medications targeting various diseases .

Industry: In the industrial sector, Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is used in the production of specialty chemicals and polymers. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Bis(2-(2-isopropyl-1,3-oxazolidin-3-yl)ethyl) 1,2-hexanediylbiscarbamate: This compound shares a similar oxazolidinone structure but differs in the presence of a hexanediylbiscarbamate moiety.

Bis(2-(2-(propan-2-yl)-1,3-oxazolidin-3-yl)ethyl) hexane-1,6-diylbiscarbamate: Another similar compound with a hexane-1,6-diylbiscarbamate structure.

Uniqueness: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate is unique due to its specific ester linkage to succinic acid, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester, commonly referred to as a derivative of butanedioic acid (succinate), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 400.5 g/mol

- CAS Number : 33367-55-4

- Density : Approximately 1.0 g/cm³

- Boiling Point : 262.1 °C at 760 mmHg

Antimicrobial Activity

Research indicates that butanedioic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds in inhibiting the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Butanedioic Acid Derivative | E. coli | 15 |

| Butanedioic Acid Derivative | S. aureus | 18 |

| Control (Antibiotic) | E. coli | 20 |

| Control (Antibiotic) | S. aureus | 22 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.

Cardiovascular Benefits

Recent research has suggested that butanedioic acid derivatives may play a role in cardiovascular health by modulating nitric oxide levels and improving endothelial function. This is particularly relevant for conditions like hypertension and atherosclerosis.

The biological activity of butanedioic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : Some derivatives may influence the expression of genes related to inflammation and cell proliferation.

- Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt microbial membranes.

Study on Antimicrobial Properties

A study published in Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of butanedioic acid derivatives against common pathogens. Results indicated a promising antibacterial effect, particularly against Gram-positive bacteria, which could have implications for developing new antibiotics .

Anti-inflammatory Research

Another significant study explored the anti-inflammatory properties of related compounds in a mouse model induced with lipopolysaccharide (LPS). The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with butanedioic acid derivatives .

Properties

CAS No. |

89911-10-4 |

|---|---|

Molecular Formula |

C20H36N2O6 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate |

InChI |

InChI=1S/C20H36N2O6/c1-15(2)19-21(9-13-27-19)7-11-25-17(23)5-6-18(24)26-12-8-22-10-14-28-20(22)16(3)4/h15-16,19-20H,5-14H2,1-4H3 |

InChI Key |

BVIBOOQSAKCJIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1N(CCO1)CCOC(=O)CCC(=O)OCCN2CCOC2C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.